molecular formula C6H4ClNO2 B6204020 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 692057-07-1

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B6204020
CAS No.: 692057-07-1
M. Wt: 157.55 g/mol
InChI Key: ITEXNDRPLZKDTR-UHFFFAOYSA-N
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Description

6-Chloro-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused with a 1,3-dioxole moiety and a chlorine substituent at position 4. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and radiopharmaceutical development. Notably, it has been studied as a precursor for α-synuclein (α-syn) tracers due to its high binding affinity (0.10 nM) and selectivity (>200-fold over β-amyloid and tau aggregates) . Its synthesis often involves halogenation or nucleophilic aromatic substitution (SNAr) reactions, with radiochemical yields (RCY) reaching up to 25% in [18F]-labeled versions .

Properties

CAS No.

692057-07-1

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-chloro-[1,3]dioxolo[4,5-b]pyridine

InChI

InChI=1S/C6H4ClNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2

InChI Key

ITEXNDRPLZKDTR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine can be achieved through various methods. One efficient synthetic route involves a one-pot three-component reaction. This method includes reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This approach is favored due to its simplicity, broad substrate scope, and high yield of products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The dioxole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, stabilizing its interactions and exhibiting good thermodynamic behavior . This interaction helps modulate neuronal activity and prevent seizures.

Comparison with Similar Compounds

Key Observations :

  • The 6-chloro derivative exhibits superior binding affinity (0.10 nM) compared to bromo analogs (e.g., 6-bromo variant lacks reported α-syn activity) .

α-Synuclein Binding

In binding assays, this compound ([18F]d8) demonstrated exceptional selectivity:

Compound Binding Affinity (nM) Selectivity (vs. Aβ/tau) Radiochemical Yield (RCY) Molar Activity (GBq/µmol)
[18F]d8 0.10 >200-fold 25% 40–10⁴
[18F]d4 (methoxy variant) 0.66 >200-fold 13%–40% >60
[18F]d6 (pyridinyl) 1.21 >200-fold 13%–40% >60

Insights :

  • The chlorine atom enhances electronegativity and steric fit in α-syn pockets, outperforming methoxy or pyridinyl substituents .
  • [18F]d8’s molar activity (>60 GBq/µmol) supports its utility in positron emission tomography (PET) imaging .

Radiopharmaceuticals

The compound’s [18F]-labeled version ([18F]d8) is a leading candidate for non-invasive α-synuclein imaging, addressing a critical need in diagnosing Parkinson’s disease . Its high molar activity (>60 GBq/µmol) ensures sufficient signal-to-noise ratios in vivo .

Precursor for Bioactive Molecules

  • Intermediate in synthesizing pancratistatin analogs (e.g., 10-azanarciclasine) .
  • Used in coupling reactions with trifluoromethylpyrazoles for kinase inhibitors .

Biological Activity

6-Chloro-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxole fused with a pyridine ring, with a chlorine atom at the 6-position. Its molecular formula is C₇H₅ClN₂O₂, and it has a molecular weight of approximately 172.58 g/mol. The unique structural characteristics contribute to its reactivity and biological profile.

Research indicates that this compound interacts with various molecular targets:

  • GABA A Receptor Modulation : The compound has been shown to stabilize interactions with the GABA A receptor, which is crucial for its anticonvulsant properties. This interaction enhances the inhibitory neurotransmission in the brain, potentially providing therapeutic effects against seizures.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in critical biological pathways. For instance, its interaction with enzymes could modulate inflammatory responses and cellular signaling pathways.

Anticonvulsant Activity

The primary focus of research on this compound has been its anticonvulsant properties. In animal models, the compound demonstrated significant efficacy in reducing seizure frequency and duration. The mechanism appears to involve enhancement of GABAergic transmission, which is vital for controlling neuronal excitability.

Anti-inflammatory Effects

In addition to anticonvulsant activity, there are indications that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Efficacy in Rodent Models : A study demonstrated that administration of the compound resulted in a significant reduction in seizure episodes compared to control groups. The effective dose was determined to be around 10 mg/kg when tested in a pentylenetetrazol-induced seizure model.
  • Cytokine Release Inhibition : In vitro assays indicated that this compound reduced IL-6 levels by approximately 50% at concentrations as low as 5 µM. This finding supports its potential role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compound Chlorine at 6-positionAnticonvulsant, anti-inflammatory
7-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine Bromine at 7-positionOngoing research; potential enzyme interactions
2,6-Dibromo-2H-[1,3]dioxolo[4,5-b]pyridine Two bromine atomsIncreased halogenation may enhance reactivity

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